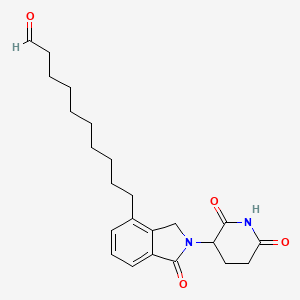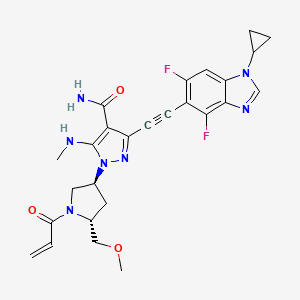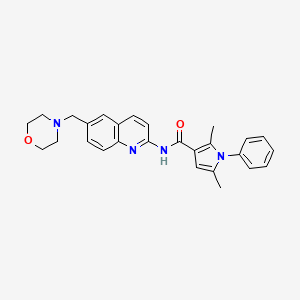![molecular formula C25H17N3O2S B11935089 N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide](/img/structure/B11935089.png)
N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PDS-0330 is a small molecule inhibitor that specifically targets claudin-1, a protein involved in the progression and metastasis of colorectal cancer. Claudin-1 is a component of tight junctions in epithelial cells and plays a crucial role in maintaining cell polarity and barrier function. PDS-0330 has shown promising pharmacokinetic properties and exhibits antitumor and chemosensitizing activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PDS-0330 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the benzo[d]oxazole ring: This is achieved through a cyclization reaction involving an appropriate precursor.
Coupling with a naphthamide derivative: The benzo[d]oxazole intermediate is then coupled with a naphthamide derivative under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of PDS-0330 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, optimizing solvent use, and ensuring efficient purification processes .
化学反応の分析
Types of Reactions
PDS-0330 undergoes various chemical reactions, including:
Oxidation: PDS-0330 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in PDS-0330.
Substitution: Various substitution reactions can be performed to introduce different substituents on the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
科学的研究の応用
PDS-0330 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of claudin-1 in various chemical processes.
Biology: Investigates the biological functions of claudin-1 in cell signaling and tight junction integrity.
Medicine: Explores its potential as a therapeutic agent for colorectal cancer and other claudin-1 related diseases.
作用機序
PDS-0330 exerts its effects by specifically binding to claudin-1 with micromolar affinity. This binding interferes with the association between claudin-1 and the Src oncogene, thereby inhibiting the progression and metastasis of colorectal cancer. The disruption of claudin-1/Src interaction leads to altered survival signaling pathways, increased apoptosis, and reduced chemoresistance .
類似化合物との比較
Similar Compounds
I-6: An earlier analog of PDS-0330, which also targets claudin-1 but has higher clearance rates in human liver microsomes.
Claudin-1 inhibitors: Other small molecule inhibitors targeting claudin-1, though they may differ in their binding affinity and pharmacokinetic properties
Uniqueness
PDS-0330 stands out due to its specific and potent inhibition of claudin-1, favorable pharmacokinetic properties, and its ability to inhibit colorectal cancer progression without exhibiting toxicity in in-vitro and in-vivo models .
特性
分子式 |
C25H17N3O2S |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H17N3O2S/c29-23(19-10-9-16-5-1-2-6-18(16)15-19)28-25(31)26-20-13-11-17(12-14-20)24-27-21-7-3-4-8-22(21)30-24/h1-15H,(H2,26,28,29,31) |
InChIキー |
DRGVVUJKZXEUFA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=S)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11935018.png)

![4-Methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione](/img/structure/B11935026.png)
![(6R)-6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-propan-2-yl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B11935032.png)
![2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11935046.png)
![[1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate](/img/structure/B11935048.png)
![14-[[[(2S)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B11935059.png)
![N'-hydroxy-N-[(Z)-(4-phenylphenyl)methylideneamino]heptanediamide](/img/structure/B11935064.png)

![1-[2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B11935072.png)

![(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B11935082.png)
![N-(5-Chloro-2-{(E)-3-[9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[3.3.1]non-7-yl]-3-oxopropenyl}-4-methoxyphenyl)-acetamide](/img/structure/B11935100.png)
![5-[(3S,5S,8R,9R,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B11935104.png)
